molecular formula C22H24N6O2 B15101590 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

Cat. No.: B15101590
M. Wt: 404.5 g/mol
InChI Key: IIGOXIRIBPVAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a synthetic organic compound featuring two heterocyclic moieties: a 1-methylbenzimidazole group and a 4-oxo-1,2,3-benzotriazine (benzotriazinone) group, connected via a hexanamide linker. The benzimidazole ring is a bicyclic structure with two nitrogen atoms, while the benzotriazinone group contains a fused triazine-oxo system. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors that recognize nitrogen-rich heterocycles .

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

InChI

InChI=1S/C22H24N6O2/c1-27-19-12-7-6-11-18(19)24-20(27)15-23-21(29)13-3-2-8-14-28-22(30)16-9-4-5-10-17(16)25-26-28/h4-7,9-12H,2-3,8,13-15H2,1H3,(H,23,29)

InChI Key

IIGOXIRIBPVAFL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and benzotriazine intermediates. These intermediates are then coupled through a series of reactions, including alkylation and amidation, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of benzimidazole and benzotriazinone groups. Below is a comparison with structurally related compounds:

Compound Name Key Functional Groups Molecular Weight Applications Key Differences
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide Benzimidazole, benzotriazinone, hexanamide ~433.43 g/mol* Potential pharmaceuticals Unique benzimidazole-benzotriazinone hybrid; flexible linker
Azinphos-methyl (CAS 86-50-0) Benzotriazinone, phosphorodithioate ester 317.33 g/mol Insecticide Phosphorodithioate ester instead of amide; agrochemical use
BH40923 (N-(3,4-difluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide) Benzotriazinone, hexanamide, 3,4-difluorophenyl 372.37 g/mol Pharmaceutical research Fluorinated aryl group vs. benzimidazole; altered lipophilicity
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Benzodithiazine, sulfonyl, hydrazine 291.78 g/mol Unspecified (likely synthetic intermediate) Sulfonyl and hydrazine groups; no amide or benzotriazinone

*Calculated based on formula C24H23N7O2.

Pharmacological and Physicochemical Properties

  • Bioactivity: The benzimidazole group may confer antiviral or anticancer activity, as seen in analogs like albendazole, whereas benzotriazinone derivatives often exhibit enzyme inhibition (e.g., topoisomerase inhibitors) .
  • Toxicity: Unlike organophosphate analogs (e.g., Azinphos-methyl), this compound lacks a phosphorodithioate group, likely reducing neurotoxic risks .

Research Findings and Data

Spectroscopic Characterization

  • 1H NMR: Expected signals at δ 8.2–8.5 ppm (benzotriazinone protons), δ 7.5–7.8 ppm (benzimidazole protons), and δ 3.6–3.8 ppm (N-methyl group) .
  • IR: Peaks at ~1650 cm<sup>−1</sup> (amide C=O) and ~1250 cm<sup>−1</sup> (benzotriazinone C-N) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.